Lipophilicity (LogP) Advantage: 2–3 Units Higher than Non-Alkoxylated 4-Bromo-2-nitroaniline
The calculated LogP of 4-Bromo-2-nitro-5-(octyloxy)aniline is 5.78, compared to 3.04 for 4-Bromo-2-nitroaniline (measured at 25°C) . This LogP increase of approximately 2.7 units translates to roughly a 500-fold greater preference for the octanol phase, indicating substantially enhanced membrane permeability potential and organic solvent solubility .
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.78 (calculated) |
| Comparator Or Baseline | 4-Bromo-2-nitroaniline (CAS 875-51-4): LogP = 3.04 (measured) |
| Quantified Difference | ΔLogP ≈ +2.7 (approximately 500× higher octanol preference) |
| Conditions | Calculated LogP from ChemSrc database for target compound; experimental LogP from Guidechem for comparator |
Why This Matters
For applications requiring passive membrane permeation or non-aqueous solubility—such as lipid nanoparticle formulations or organic electronic device fabrication—the target compound provides a substantial, quantifiable advantage over the unsubstituted analog.
